4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide
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Overview
Description
4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide is a complex organic compound with the molecular formula C20H21Br2N3O2 and a molecular weight of 495.21 g/mol . This compound is characterized by the presence of bromine atoms and a piperazine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps. One common method includes the bromination of benzamide derivatives followed by coupling reactions with piperazine derivatives. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-diethylbenzamide: An intermediate in the synthesis of selective agonists.
4-bromobenzaldehyde: Participates in various cross-coupling reactions.
4-bromo-2-nitrobenzoic acid: Undergoes coupling reactions with dimethylzinc.
Uniqueness
4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide is unique due to its specific structure, which includes both bromine atoms and a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Br2N3O2/c21-17-5-1-15(2-6-17)19(26)23-9-10-24-11-13-25(14-12-24)20(27)16-3-7-18(22)8-4-16/h1-8H,9-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGMPTBYVSNABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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